

preliminary studies on [Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) effects

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Compound of Interest

Compound Name: [Ac-Tyr1,D-Phe2]GRF 1-29, amide
(human)

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An In-depth Technical Guide on the Preliminary Studies of **[Ac-Tyr1,D-Phe2]GRF 1-29, Amide (Human)**

Introduction

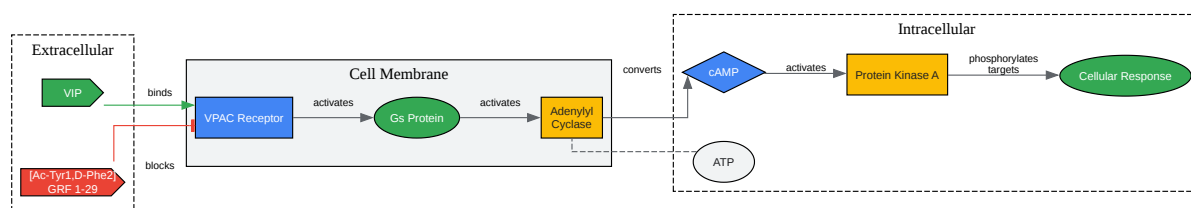
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) is a synthetic analogue of human growth hormone-releasing factor (GRF). It is a 29-amino-acid peptide with two key modifications from the native GRF sequence: an acetylated tyrosine at position 1 and a D-phenylalanine substitution at position 2. These alterations confer a distinct pharmacological profile, primarily establishing the peptide as a potent and specific antagonist of the vasoactive intestinal peptide (VIP) receptor family.[1][2] This document provides a technical overview of the preliminary in-vitro and in-vivo studies characterizing the effects of this GRF analogue, with a focus on its mechanism of action, quantitative data from initial experiments, and the methodologies employed.

Mechanism of Action: VIP Receptor Antagonism

The primary mechanism of action for [Ac-Tyr1,D-Phe2]GRF 1-29, amide is the competitive antagonism of VIP receptors, specifically the VPAC1 and VPAC2 subtypes.[3] VIP, a neuropeptide with a wide range of physiological functions, exerts its effects by binding to these G-protein coupled receptors, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. [Ac-Tyr1,D-Phe2]GRF 1-29, amide competitively binds to these receptors, thereby inhibiting the binding of VIP and attenuating the

downstream signaling cascade.[1][4] This antagonistic action has been demonstrated to be specific, as the peptide does not inhibit cAMP production stimulated by agents acting through other receptor systems, such as the β -adrenoceptor agonist isoproterenol.[1]

Signaling Pathway of VIP and its Antagonism



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Caption: Competitive antagonism of the VIP receptor by [Ac-Tyr1,D-Phe2]GRF 1-29.

Quantitative Data

The antagonistic potency of [Ac-Tyr1,D-Phe2]GRF 1-29, amide has been quantified through competitive radioligand binding assays. These studies measured the concentration of the analogue required to displace 50% of specifically bound [125 I]VIP (IC₅₀) from its receptors on different cell types.

Cell Type	Species	IC ₅₀ (nM) of [Ac-Tyr1,D-Phe2]GRF 1-29	IC ₅₀ (nM) of VIP (for comparison)	Reference
Peritoneal Macrophages	Rat	354.8 \pm 21.2	1.90 \pm 0.16	[1]
Peritoneal Macrophages	Mouse	251.0 \pm 19.2	1.58 \pm 0.12	[1]

These data indicate that while [Ac-Tyr1,D-Phe2]GRF 1-29, amide is a potent antagonist, its affinity for the VIP receptor is considerably lower than that of the endogenous ligand, VIP.

Experimental Protocols

The characterization of [Ac-Tyr1,D-Phe2]GRF 1-29, amide has relied on established in-vitro assays for receptor binding and signal transduction.

[125I]VIP Radioligand Binding Assay

This assay quantifies the ability of a compound to compete with radioactively labeled VIP for binding to its receptor.

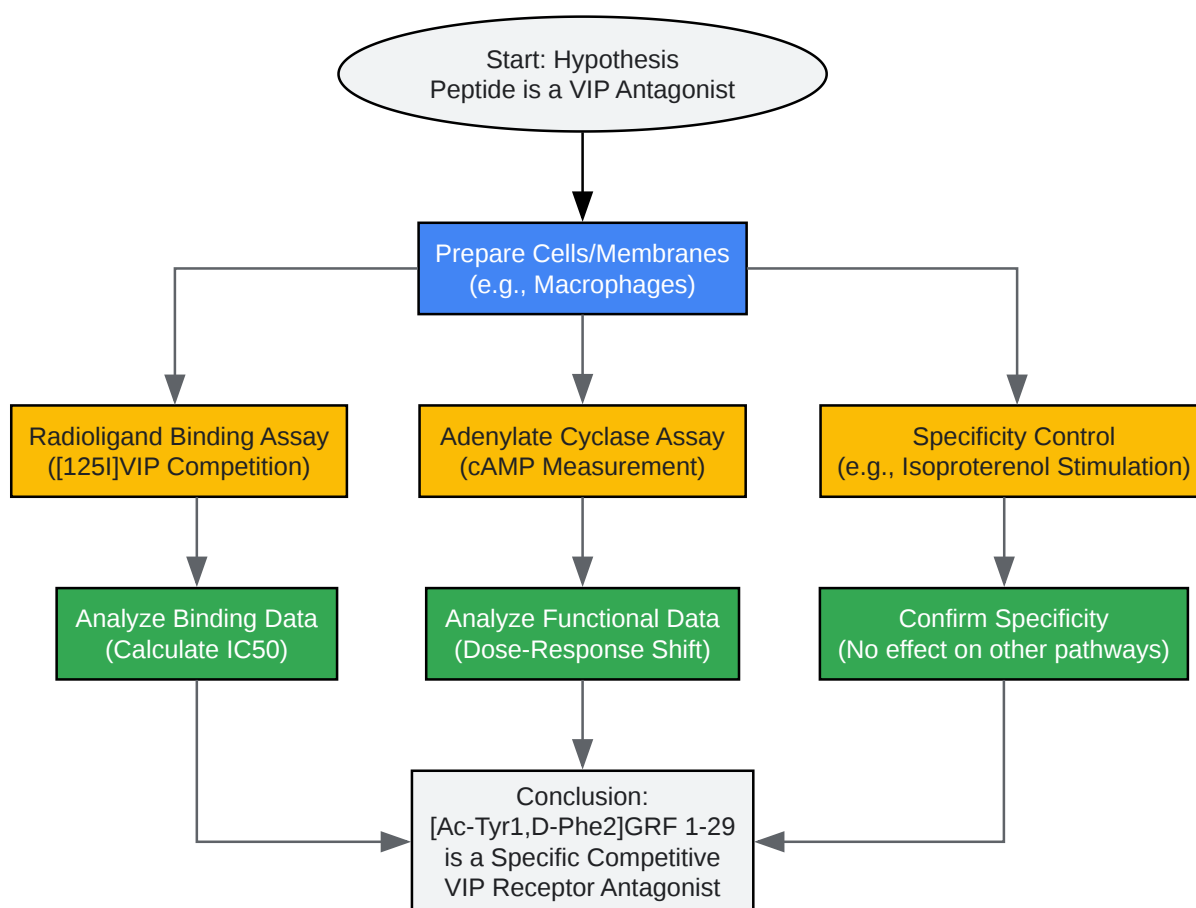
- **Cell/Membrane Preparation:** Peritoneal macrophages are harvested from rats or mice. Alternatively, plasma membranes are prepared from tissues expressing VIP receptors (e.g., pancreas, liver) through homogenization and differential centrifugation.
- **Assay Buffer:** Typically a Tris-HCl buffer containing protease inhibitors, bovine serum albumin (to prevent non-specific binding), and MgCl₂.
- **Incubation:** A constant concentration of [125I]VIP is incubated with the cell/membrane preparation in the presence of increasing concentrations of the unlabeled competitor ([Ac-Tyr1,D-Phe2]GRF 1-29, amide).
- **Separation:** The reaction is incubated to equilibrium. Bound and free radioligand are then separated, commonly by rapid filtration through glass fiber filters. The filters trap the membranes and the bound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a gamma counter.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of unlabeled VIP. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

Adenylate Cyclase Activity Assay

This functional assay measures the downstream effect of VIP receptor activation or inhibition.

- **Cell Culture:** Cells expressing VIP receptors (e.g., peritoneal macrophages) are cultured and prepared for the assay.
- **Stimulation:** Cells are pre-incubated with the antagonist, [Ac-Tyr1,D-Phe2]GRF 1-29, amide, at various concentrations. Subsequently, a fixed concentration of VIP is added to stimulate adenylate cyclase.
- **Reaction:** The stimulation is carried out in the presence of ATP (the substrate for adenylate cyclase) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of the newly synthesized cAMP.
- **cAMP Quantification:** The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then measured, typically using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
- **Data Analysis:** The results are expressed as the amount of cAMP produced. The ability of the antagonist to shift the dose-response curve of the agonist (VIP) to the right is indicative of competitive antagonism.

Experimental Workflow for Characterizing VIP Receptor Antagonism



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